molecular formula C17H26BNO7S B13344049 Ethyl 2-(2-(methylsulfonyl)ethoxy)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)nicotinate

Ethyl 2-(2-(methylsulfonyl)ethoxy)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)nicotinate

Cat. No.: B13344049
M. Wt: 399.3 g/mol
InChI Key: MBIQMZFNHJRXDX-UHFFFAOYSA-N
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Description

Ethyl 2-(2-(methylsulfonyl)ethoxy)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)nicotinate is a boronic ester derivative of nicotinic acid, functionalized with a methylsulfonyl ethoxy group at position 2 and a pinacol boronate ester at position 3. This compound is primarily used in Suzuki-Miyaura cross-coupling reactions for synthesizing biaryl or heteroaryl structures in pharmaceutical and materials science research . Its design combines the electron-withdrawing methylsulfonyl group and the ethyl ester moiety to modulate reactivity and solubility, distinguishing it from simpler analogs.

Properties

Molecular Formula

C17H26BNO7S

Molecular Weight

399.3 g/mol

IUPAC Name

ethyl 2-(2-methylsulfonylethoxy)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-3-carboxylate

InChI

InChI=1S/C17H26BNO7S/c1-7-23-15(20)13-10-12(18-25-16(2,3)17(4,5)26-18)11-19-14(13)24-8-9-27(6,21)22/h10-11H,7-9H2,1-6H3

InChI Key

MBIQMZFNHJRXDX-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(N=C2)OCCS(=O)(=O)C)C(=O)OCC

Origin of Product

United States

Preparation Methods

Synthesis of Intermediate Compounds

  • Ethyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)nicotinate : This compound is a crucial intermediate and can be synthesized using methods similar to those described for related compounds. It involves the reaction of a suitable nicotinic acid derivative with a boronic acid pinacol ester precursor under conditions suitable for boronylation reactions.

  • 2-(2-(Methylsulfonyl)ethoxy)nicotinic Acid Derivative : This involves the introduction of a methylsulfonyl group and an ethoxy group onto the nicotinic acid backbone. This can be achieved through etherification reactions followed by sulfonation steps.

Key Reactions

  • Etherification : To introduce the ethoxy group, a suitable leaving group (e.g., halide) on the nicotinic acid derivative can be replaced with an ethoxy group using a strong base in a polar aprotic solvent.

  • Sulfonation : The introduction of the methylsulfonyl group can be achieved by reacting the ethoxy derivative with methanesulfonyl chloride in the presence of a base.

  • Boronylation : This step involves converting a suitable halogenated nicotinic acid derivative into its boronic acid pinacol ester form. This is typically done using palladium-catalyzed boronylation reactions with bis(pinacolate)diborane as the borylation reagent.

Final Assembly

The final compound can be assembled by combining the boronic acid pinacol ester intermediate with the methylsulfonyl ethoxy nicotinic acid derivative through a suitable coupling reaction, if necessary, or by directly modifying the boronic ester intermediate to introduce the methylsulfonyl ethoxy group.

Reaction Conditions and Reagents

Reaction Step Reagents Conditions
Etherification Ethanol, Strong Base (e.g., Sodium Ethoxide) Polar Aprotic Solvent, Ambient Temperature
Sulfonation Methanesulfonyl Chloride, Base (e.g., Triethylamine) Polar Aprotic Solvent, 0°C to Room Temperature
Boronylation Bis(pinacolate)diborane, Palladium Catalyst, Base (e.g., Potassium Acetate) Dichloromethane, Inert Atmosphere, Room Temperature to 100°C

Analysis and Purification

The final compound can be analyzed using various spectroscopic techniques such as NMR (Nuclear Magnetic Resonance) and MS (Mass Spectrometry) to confirm its structure. Purification can be achieved through chromatographic methods like column chromatography or recrystallization.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(2-(methylsulfonyl)ethoxy)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)nicotinate undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methylsulfonyl group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Nucleophiles such as amines, thiols, and halides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfone derivatives, while reduction can produce alcohols or amines.

Scientific Research Applications

Ethyl 2-(2-(methylsulfonyl)ethoxy)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)nicotinate has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Ethyl 2-(2-(methylsulfonyl)ethoxy)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)nicotinate involves its interaction with specific molecular targets and pathways. The compound may act by:

    Binding to Enzymes: Inhibiting or activating enzymes involved in various biochemical pathways.

    Modulating Receptors: Interacting with cellular receptors to elicit specific biological responses.

    Altering Cellular Processes: Affecting cellular processes such as signal transduction, gene expression, and protein synthesis.

Comparison with Similar Compounds

Ethyl 2-Chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)nicotinate

  • Key Difference : Chlorine replaces the methylsulfonyl ethoxy group.
  • Reactivity : The chloro substituent enhances electrophilicity, making the boronate more reactive in cross-coupling reactions. However, it may require harsher conditions (e.g., higher temperatures) compared to the methylsulfonyl ethoxy analog .
  • Stability : Chlorinated derivatives are prone to hydrolysis under basic conditions, necessitating careful handling.

Methyl 2-Amino-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)nicotinate

  • Key Difference: An amino group replaces the methylsulfonyl ethoxy group.
  • However, it enables post-functionalization (e.g., acylation) .
  • Stability : Requires storage at 2–8°C under inert atmospheres due to oxidation sensitivity .

Ethyl 2-(Trifluoromethyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)nicotinate

  • Key Difference : A trifluoromethyl group replaces the methylsulfonyl ethoxy group.
  • Reactivity : The strong electron-withdrawing CF₃ group enhances boronate activation, similar to methylsulfonyl ethoxy, but introduces steric bulk that may hinder coupling efficiency in sterically crowded systems .

Ester Group Variations

Methyl 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)nicotinate

  • Key Difference : Methyl ester instead of ethyl ester.
  • Solubility: Reduced solubility in non-polar solvents compared to the ethyl ester, impacting reaction kinetics in organic media .
  • Applications : Less favored in industrial-scale syntheses due to lower volatility during purification.

Ethyl 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)furan-3-carboxylate

  • Key Difference : Furan ring replaces the pyridine core.

Hybrid Functionalization

2-(Methylamino)-5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)nicotinonitrile

  • Key Features: Combines a methylamino group at position 2 and a cyano group.
  • Reactivity: The cyano group stabilizes intermediates via resonance, while the methylamino group allows for further derivatization (e.g., alkylation). This dual functionality is absent in the target compound .

Comparative Data Table

Compound Name Substituent (Position 2) Ester Group Reactivity in Suzuki Coupling Stability Key Applications
Ethyl 2-(2-(methylsulfonyl)ethoxy)-5-(pinacol boronate)nicotinate (Target) Methylsulfonyl ethoxy Ethyl High (electron-withdrawing) Stable under inert conditions Pharmaceuticals, OLED materials
Ethyl 2-chloro-5-(pinacol boronate)nicotinate Chloro Ethyl Moderate Prone to hydrolysis Agrochemical intermediates
Methyl 2-amino-5-(pinacol boronate)nicotinate Amino Methyl Low Sensitive to oxidation Peptide mimetics
Ethyl 2-(trifluoromethyl)-5-(pinacol boronate)nicotinate Trifluoromethyl Ethyl High Thermally stable Fluorinated polymers
Ethyl 5-(pinacol boronate)furan-3-carboxylate N/A (furan core) Ethyl Moderate Oxidatively sensitive Conjugated polymers

Biological Activity

Ethyl 2-(2-(methylsulfonyl)ethoxy)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)nicotinate is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound has a complex structure characterized by the presence of a nicotinate moiety and a dioxaborolane group. Below is the structural formula:

C18H26BNO6S\text{C}_{18}\text{H}_{26}\text{B}\text{N}\text{O}_{6}\text{S}

Research indicates that this compound exhibits several mechanisms of action:

  • Anti-inflammatory Activity : It has been shown to inhibit lipopolysaccharide (LPS)-induced tumor necrosis factor-alpha (TNFα) release in microglial cells, suggesting a potential role in neuroinflammation management .
  • Cytokine Modulation : The compound also inhibits HIV-1 Tat-induced cytokine release in human monocytes, indicating its utility in viral infections and related inflammatory responses .
  • Neuroprotective Effects : Studies suggest that it may protect neurons from degeneration through modulation of specific signaling pathways involved in neuronal survival .

Biological Activity Data

A summary of biological activities observed for this compound is provided in the table below:

Biological Activity Effect Observed Reference
Anti-inflammatoryInhibition of TNFα release
Cytokine inhibitionReduced cytokine release in monocytes
NeuroprotectionProtection against neuronal degeneration

Case Study 1: Neuroinflammation

In a study examining neuroinflammatory responses, the compound was administered to microglial cells stimulated with LPS. Results showed a significant reduction in TNFα levels compared to control groups, highlighting its potential as an anti-inflammatory agent in neurological conditions.

Case Study 2: Viral Infections

Another study focused on the effects of this compound on HIV-infected monocytes. The results indicated that treatment with this compound led to decreased cytokine production associated with HIV infection.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for Ethyl 2-(2-(methylsulfonyl)ethoxy)-5-(tetramethyl-dioxaborolan)nicotinate?

  • Methodological Answer : The synthesis typically involves sequential functionalization of the nicotinate backbone. For example:

Borylation : Introduce the tetramethyl-dioxaborolane group via Miyaura borylation using a palladium catalyst (e.g., Pd(dppf)Cl₂) and bis(pinacolato)diboron under inert conditions .

Etherification : React the intermediate with methylsulfonylethyl bromide in the presence of a base (e.g., K₂CO₃) in anhydrous DMF at 60–80°C .

  • Key Considerations : Monitor reaction progress via TLC or HPLC to avoid over-substitution. Purification often requires column chromatography with gradients of ethyl acetate/hexane .

Q. How should researchers characterize this compound to confirm structural integrity?

  • Methodological Answer : Use a combination of:

  • ¹H/¹³C NMR : Identify the methylsulfonyl ethoxy group (δ ~3.0–3.5 ppm for CH₂SO₂) and boronate ester signals (δ ~1.3 ppm for tetramethyl groups) .
  • Mass Spectrometry (HRMS) : Confirm molecular weight (calc. for C₁₈H₂₈BNO₇S: ~413.18 g/mol) .
  • FT-IR : Verify carbonyl (C=O, ~1700 cm⁻¹) and sulfonyl (S=O, ~1150–1300 cm⁻¹) stretches .

Q. What are the stability and storage guidelines for this compound?

  • Methodological Answer :

  • Storage : Store at –20°C in airtight, light-resistant containers under nitrogen to prevent boronate hydrolysis .
  • Stability Tests : Conduct accelerated degradation studies (e.g., 40°C/75% RH for 4 weeks) and monitor via HPLC for decomposition products like free boronic acid .

Q. How can solubility challenges be addressed during experimental preparation?

  • Methodological Answer :

  • Solubility Screening : Test in DMSO (high solubility) followed by dilution in aqueous buffers (e.g., PBS) with ≤1% DMSO for biological assays .
  • Stock Solutions : Prepare 10 mM solutions in anhydrous DMSO, aliquot, and store at –80°C (stable for 6 months). Warm to 37°C and sonicate briefly before use .

Advanced Research Questions

Q. How can computational modeling optimize reaction conditions for this compound?

  • Methodological Answer :

  • Quantum Chemical Calculations : Use DFT (e.g., B3LYP/6-31G*) to model transition states for borylation or etherification steps. Identify steric/electronic effects from the methylsulfonyl group .
  • Reaction Path Search : Apply tools like GRRM or AFIR to explore alternative pathways and minimize side reactions .

Q. What experimental design strategies improve yield and reproducibility?

  • Methodological Answer :

  • Design of Experiments (DoE) : Use a fractional factorial design to test variables (temperature, catalyst loading, solvent polarity). Analyze via ANOVA to identify critical factors .
  • Case Study : For Suzuki-Miyaura coupling, optimize Pd catalyst (0.5–2 mol%), ligand (e.g., SPhos), and base (Cs₂CO₃ vs. K₃PO₄) to maximize cross-coupling efficiency .

Q. How to resolve contradictions in observed vs. expected reactivity?

  • Methodological Answer :

  • Mechanistic Probes : Conduct kinetic isotope effects (KIEs) or Hammett studies to assess electronic effects of the methylsulfonyl group on reaction rates .
  • Comparative Analysis : Benchmark against analogs (e.g., amino- or fluoro-substituted boronate esters) to isolate steric vs. electronic contributions .

Q. What methods validate biological activity in target-driven studies?

  • Methodological Answer :

  • In Vitro Assays : Screen against kinase targets (e.g., EGFR) using fluorescence polarization. Include controls for boronate-mediated off-target effects (e.g., ROS generation) .
  • Metabolic Stability : Assess microsomal half-life (e.g., human liver microsomes) to prioritize derivatives with improved pharmacokinetics .

Q. How to leverage the boronate group for selective functionalization?

  • Methodological Answer :

  • Suzuki-Miyaura Coupling : Partner with aryl halides under Pd catalysis (e.g., Pd(PPh₃)₄, 80°C, dioxane/H₂O). Use phase-transfer agents (e.g., TBAB) for hydrophobic substrates .
  • Protodeboronation Mitigation : Add trifluoroborate salts (e.g., KHF₂) to stabilize the boronate during coupling .

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